

A Comparative Study of Silatrane and Stannatrane Compounds: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Silatrane*

Cat. No.: *B128906*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Silatranes and stannatranes, two classes of cage-like organometallic compounds, have garnered significant attention in various scientific fields. Both possess a unique tricyclic structure characterized by a transannular dative bond between a nitrogen atom and a central silicon or tin atom, respectively. This structural feature imparts distinct chemical and biological properties, making them promising candidates for applications ranging from organic synthesis to medicinal chemistry. This guide provides an objective comparison of **silatrane** and stannatrane compounds, supported by available experimental data, to aid researchers in understanding their relative merits and potential applications.

Structural and Physical Properties: A Tale of Two Atoms

The defining feature of both **silatranes** and stannatranes is their "atrane" framework, which forces a pentacoordinate geometry around the central atom. This results in a distorted trigonal-bipyramidal structure where the nitrogen atom and the organic substituent occupy the axial positions.

The nature of the central atom—silicon versus tin—is the primary determinant of the structural and electronic differences between these two classes of compounds. A key distinction lies in the length of the transannular dative bond. In analogous structures, the Sn-N bond in

stannatranes is consistently longer than the Si-N bond in **silatranes**. For instance, in a metal-bound complex, the Sn-N distance was found to be 2.422(4) Å, whereas the corresponding Si-N distance was 3.176(6) Å, indicating a weaker interaction in the **silatrane** analogue in this specific context.^[1] This difference is primarily attributed to the larger covalent radius of the tin atom compared to silicon.^[1]

The strength of this transannular bond is also influenced by the nature of the axial substituent. Electron-withdrawing groups on the silicon or tin atom tend to shorten the N → M (M = Si, Sn) bond, while electron-donating groups lengthen it. This tunability of the electronic environment allows for the fine-tuning of the reactivity and biological activity of these compounds.

Property	Silatranes	Stannatranes
Central Atom	Silicon (Si)	Tin (Sn)
Transannular Bond	Si-N	Sn-N
Geometry	Distorted trigonal-bipyramidal	Distorted trigonal-bipyramidal
Relative N-M Bond Length	Shorter	Longer
Key Feature	Pentacoordinate silicon	Pentacoordinate tin

Synthesis and Reactivity: Divergent Paths

While both **silatranes** and stannatranes are synthesized from corresponding trialkanolamines, their preferred synthetic routes and primary areas of chemical application differ significantly.

Silatranes are most commonly synthesized through the transesterification of a corresponding trialkoxysilane with triethanolamine or its derivatives.^[2] This reaction is often catalyzed by a base. More recently, organocatalytic, solvent-free methods have been developed, aligning with the principles of green chemistry.^{[3][4]} A notable characteristic of **silatranes** is their relative stability towards hydrolysis compared to their open-chain trialkoxysilane precursors. The silatranyl group acts as a strong electron-donating moiety, which influences the reactivity of the axial substituent.^[2]

Stannatranes, on the other hand, are frequently prepared by reacting an organotin halide with a trialkanolamine or by the reaction of an amino-triGrignard reagent with a tin(IV) halide. Their

most prominent application is in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling. The "atrane" structure facilitates the selective transfer of the axial organic group to an organic halide, making stannatranes valuable reagents in the synthesis of complex organic molecules. They are also noted for their air and moisture stability.

Experimental Protocol: Representative Synthesis of a Silatrane

The following is a general protocol for the synthesis of 1-phenyl**silatrane**:

- Reactants: Phenyltrimethoxysilane and triethanolamine.
- Catalyst: Potassium hydroxide (KOH).
- Solvent: Toluene.
- Procedure: a. A solution of phenyltrimethoxysilane and triethanolamine in a 1:1 molar ratio is prepared in toluene. b. A catalytic amount of KOH is added to the solution. c. The mixture is refluxed for several hours, with the progress of the reaction monitored by the removal of methanol via a Dean-Stark trap. d. Upon completion, the solvent is removed under reduced pressure. e. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/chloroform mixture) to yield crystalline 1-phenyl**silatrane**.
- Characterization: The product is characterized by NMR spectroscopy (^1H , ^{13}C , ^{29}Si), IR spectroscopy, and mass spectrometry.

Experimental Protocol: Representative Synthesis of a Stannatrane

The following is a general protocol for the synthesis of 1-chlorostannatrane:

- Reactants: Tin(IV) chloride and triethanolamine.
- Solvent: Anhydrous chloroform or a similar inert solvent.
- Procedure: a. A solution of triethanolamine in the anhydrous solvent is prepared in a flask equipped with a dropping funnel and a nitrogen inlet. b. A solution of tin(IV) chloride in the

same solvent is added dropwise to the triethanolamine solution at room temperature with constant stirring. c. A white precipitate of 1-chlorostannatrane hydrochloride is formed immediately. d. To obtain the free base, the hydrochloride salt is treated with a suitable base (e.g., triethylamine) to neutralize the HCl. e. The resulting mixture is filtered, and the solvent is evaporated from the filtrate to yield the crude product. f. The product is then purified by recrystallization.

- Characterization: The product is characterized by NMR spectroscopy (^1H , ^{13}C , ^{119}Sn), IR spectroscopy, and elemental analysis.

Biological Activity and Toxicity: A Comparative Overview

Both **silatranes** and stannatranes exhibit a broad spectrum of biological activities, with their potential as therapeutic agents being an active area of research. However, the available data is more extensive for **silatranes**.

Silatranes have demonstrated a wide array of pharmacological properties, including antitumor, antibacterial, antifungal, and anti-inflammatory activities. Their biological effects are highly dependent on the nature of the substituent attached to the silicon atom.^[5] For instance, certain **silatrane** derivatives have shown significant cytotoxicity against various cancer cell lines.

Silatrane Derivative	Cancer Cell Line	IC50/Activity
1-Vinylsilatrane	A549 (Human Lung Carcinoma)	80% inhibition of invasion at 40 $\mu\text{g/mL}$ ^[6]
1-(p-Aminophenyl)silatrane	A549 (Human Lung Carcinoma)	80% inhibition of invasion at 50 $\mu\text{g/mL}$ ^[6]
Silatrane-chalcone-triazole hybrid	Trichomonas vaginalis	IC50 = 1.75 μM ^[7]
Silatrane with tetrahydroindole moiety	Enterococcus durans	MIC = 3.1 $\mu\text{g/mL}$ ^[7]
Silatrane with tetrahydroindole moiety	Bacillus subtilis	MIC = 6.2 $\mu\text{g/mL}$ ^[7]

The mechanism of action for the anticancer activity of **silatranes** is believed to involve the induction of apoptosis and the inhibition of cell invasion.[6][8] Their unique cage-like structure is thought to facilitate their transport across cell membranes.[2]

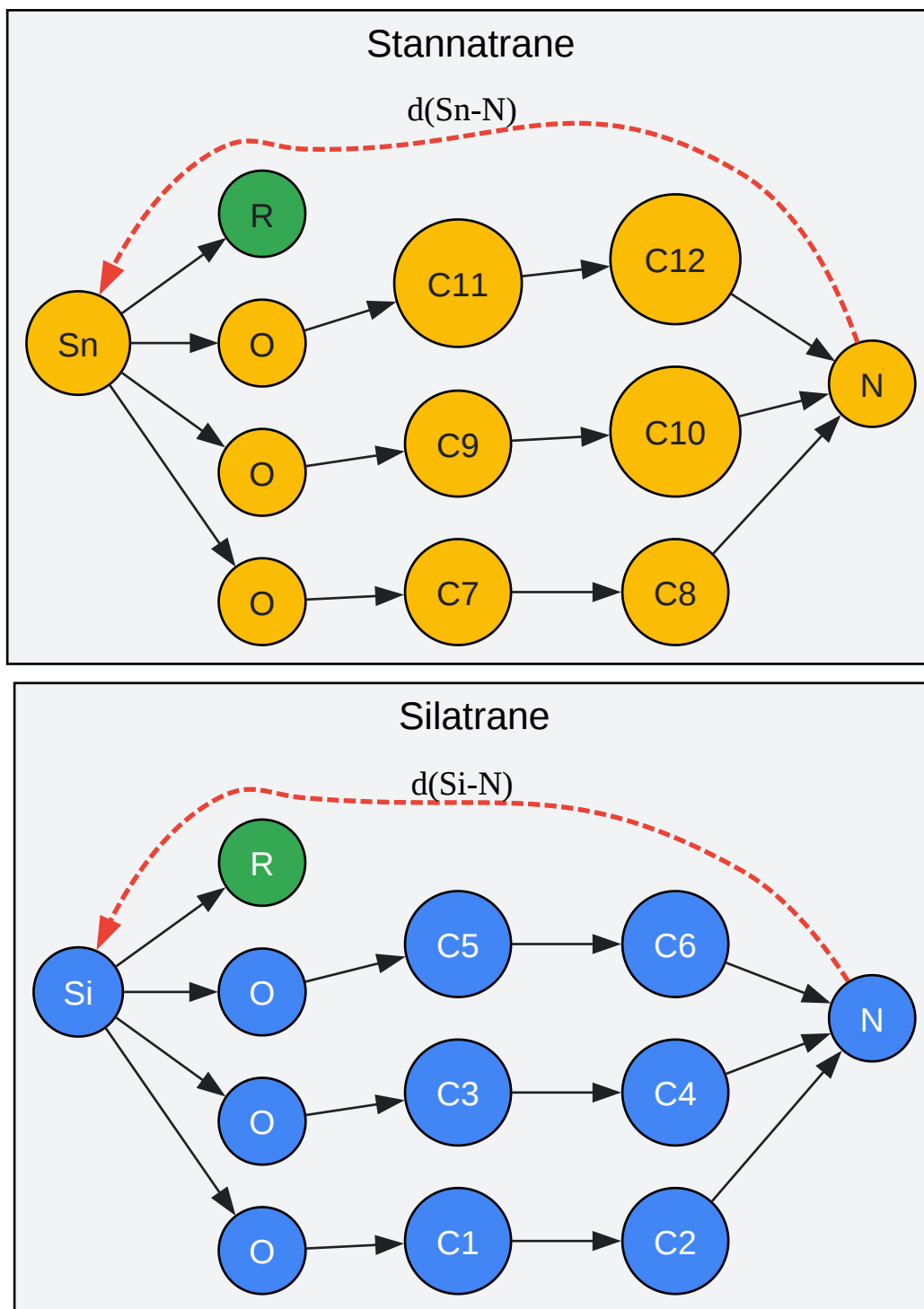
Stannatranes, and organotin compounds in general, are also known for their potent biological activities, including anticancer effects.[2] Their cytotoxicity is often attributed to the induction of apoptosis via mitochondrial pathways and direct DNA damage.[6][8] The biological activity of organotin compounds is influenced by the organic groups attached to the tin atom.

While direct comparative IC50 values for analogous **silatranes** and stannatranes are scarce in the literature, the general trend suggests that organotin compounds exhibit higher toxicity than their organosilicon counterparts. This is reflected in the available acute toxicity data for related compounds. For example, the oral LD50 for tributyltin oxide in rats is reported to be between 148 and 194 mg/kg.[9] Specific LD50 values for **silatranes** are less commonly reported, but they are generally considered to be of lower toxicity. The toxicity of organotin compounds generally follows the order: triorganotins > diorganotins > monoorganotins.

Visualizing the Comparison: Structure and a Potential Mechanism

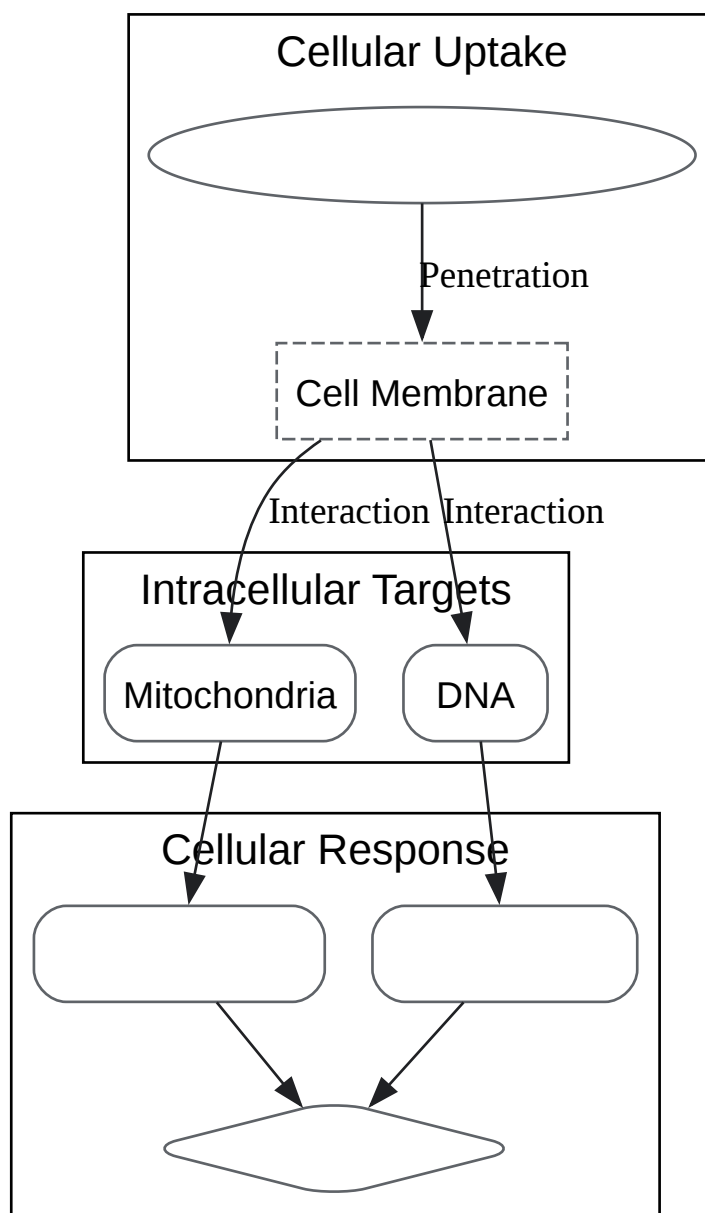
To visually summarize the key structural differences and a generalized mechanism of action, the following diagrams are provided.

Structural Comparison of Silatrane and Stannatrane

[Click to download full resolution via product page](#)

Caption: General structures of **silatrane** and stannatrane, highlighting the central atom and transannular bond.

Generalized Anticancer Mechanism



[Click to download full resolution via product page](#)

Caption: A simplified signaling pathway for the anticancer activity of **silatranes** and stannatranes.

Conclusion

Silatranes and stannatranes, while structurally analogous, exhibit distinct chemical and biological profiles primarily dictated by their central silicon or tin atom. **Silatranes** are characterized by their hydrolytic stability and diverse pharmacological activities, making them attractive for medicinal chemistry applications. Stannatranes, while also biologically active, are more prominent as highly selective reagents in organic synthesis, particularly in Stille cross-coupling reactions. Their generally higher toxicity compared to **silatranes** is a key consideration for biological applications.

Further direct comparative studies are warranted to fully elucidate the structure-activity and structure-toxicity relationships between these two fascinating classes of compounds. Such research will be invaluable for the rational design of new therapeutic agents and synthetic reagents with tailored properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. researchgate.net [researchgate.net]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. corpuspublishers.com [corpuspublishers.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [A Comparative Study of Silatrane and Stannatrane Compounds: Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b128906#comparative-study-of-silatrane-and-stannatrane-compounds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com